

Potential off-target effects of AMG2850

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Compound of Interest		
Compound Name:	AMG2850	
Cat. No.:	B3028026	Get Quote

Technical Support Center: AMG2850

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of **AMG2850**. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the known selectivity profile of AMG2850?

AMG2850 is a potent and highly selective antagonist of the transient receptor potential melastatin 8 (TRPM8) channel.[1][2][3] Experimental data demonstrates that **AMG2850** has a high degree of selectivity for TRPM8 over other related transient receptor potential (TRP) channels. Specifically, it is over 100-fold more selective for TRPM8 than for TRPV1 and TRPA1 channels, and also shows high selectivity against TRPV3 and TRPV4.[1][2]

Data Summary: Selectivity Profile of AMG2850



Target	IC50 (nM)	Selectivity vs. TRPM8
Rat TRPM8 (Icilin-induced)	204 ± 28	-
Rat TRPM8 (Cold-induced)	41 ± 8	-
Rat TRPA1	>20,000	>100-fold
Rat TRPV1	>10,000	>100-fold
Rat TRPV3	>10,000	>600-fold
Human TRPV4	>10,000	>600-fold

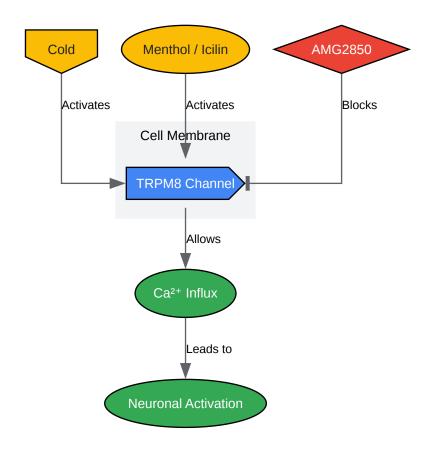
Q2: Are there any known off-target effects of AMG2850?

Based on available preclinical data, **AMG2850** is a highly selective TRPM8 antagonist. Studies have shown that it does not produce significant therapeutic effects in rat models of inflammatory mechanical hypersensitivity or neuropathic tactile allodynia at doses up to 100 mg/kg. Furthermore, in an open field assay, **AMG2850** did not affect the motor activity of the animals, suggesting a lack of sedative or motor side effects at the tested doses. While no significant off-target effects have been reported in the provided literature, it is crucial to consider that "no evidence of effect" is not "evidence of no effect." Comprehensive off-target screening is always recommended for any new chemical entity.

Q3: How does **AMG2850**'s on-target activity at TRPM8 work?

AMG2850 functions as an antagonist at the TRPM8 channel. TRPM8 is a nonselective cation channel that is activated by cold temperatures and cooling agents like menthol and icilin. When activated, TRPM8 allows the influx of cations (primarily Ca2+ and Na+), leading to depolarization of sensory neurons. **AMG2850** blocks this channel, preventing ion influx and subsequent neuronal signaling. This mechanism has been demonstrated in vitro, where **AMG2850** potently blocks both icilin- and cold-activated rat TRPM8.





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On-target signaling pathway of AMG2850 at the TRPM8 channel.

Troubleshooting Guide

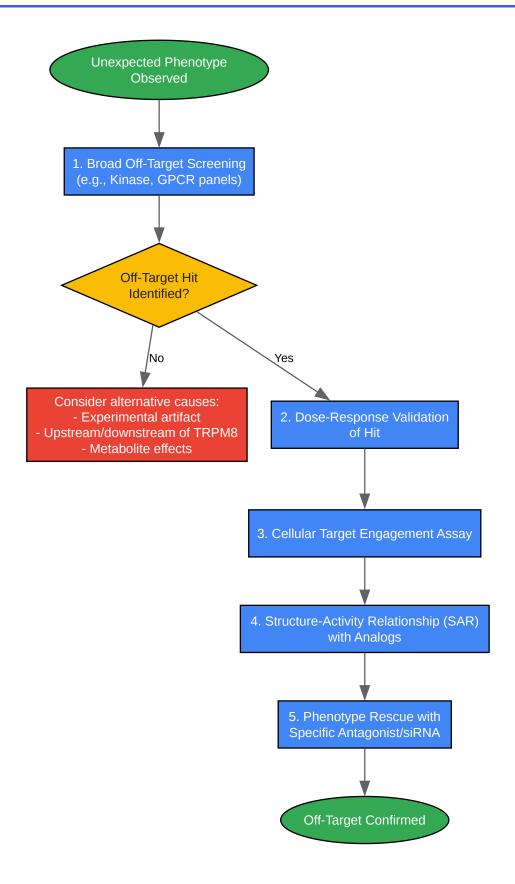
Problem: I am observing an unexpected phenotype in my in vitro/in vivo experiment that does not seem to be related to TRPM8 antagonism. How can I investigate potential off-target effects of **AMG2850**?

Solution:

If you suspect an off-target effect, a systematic approach is necessary to identify the potential unintended molecular target. Below is a suggested experimental workflow.

Experimental Workflow: Investigating Potential Off-Target Effects





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Experimental workflow for investigating potential off-target effects.



Detailed Methodologies:

- · Broad Off-Target Screening:
 - Objective: To identify potential off-target interactions across major protein families.
 - Protocol: Submit AMG2850 to a commercial off-target screening panel (e.g., Eurofins SafetyScreen, DiscoverX KINOMEscan). These panels typically include a wide range of receptors, kinases, ion channels, and enzymes. A standard concentration for initial screening is often 1-10 μM.
- · Dose-Response Validation:
 - Objective: To confirm and quantify the binding affinity or functional activity at the identified off-target "hit".
 - Protocol: Perform a dose-response curve using a relevant assay for the identified target.
 For example, if the hit is a kinase, a radiometric or fluorescence-based kinase activity assay would be appropriate. This will determine the IC50 or Ki of AMG2850 for the off-target.
- Cellular Target Engagement Assay:
 - Objective: To verify that AMG2850 can interact with the off-target protein in a cellular context.
 - Protocol: Utilize a cellular thermal shift assay (CETSA) or a NanoBRET™ target engagement assay. These methods measure the binding of a compound to its target in intact cells.
- Structure-Activity Relationship (SAR) with Analogs:
 - Objective: To determine if the off-target activity is specific to the chemical structure of AMG2850.
 - Protocol: Test structurally related but inactive analogs of AMG2850 in the off-target assay.
 If these analogs are also inactive against the off-target, it strengthens the conclusion that



the observed effect is specific to the AMG2850 scaffold.

- Phenotype Rescue:
 - Objective: To link the off-target interaction to the observed unexpected phenotype.
 - Protocol: In the experimental system where the unexpected phenotype was observed,
 attempt to "rescue" or reverse the phenotype by either:
 - Introducing a known selective antagonist for the identified off-target.
 - Using siRNA or CRISPR to knock down the expression of the off-target protein. If the phenotype is reversed, it provides strong evidence that the off-target interaction is responsible.

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References

- 1. AMG2850, a potent and selective TRPM8 antagonist, is not effective in rat models of inflammatory mechanical hypersensitivity and neuropathic tactile allodynia - PMC [pmc.ncbi.nlm.nih.gov]
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